molecular formula C19H17ClN4O3 B4519751 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

Cat. No.: B4519751
M. Wt: 384.8 g/mol
InChI Key: PIDGPCXOBIQBPF-UHFFFAOYSA-N
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Description

This urea derivative features a 3-chloro-4-methoxyphenyl group and a 4-(6-methylpyridazin-3-yloxy)phenyl moiety.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-12-3-10-18(24-23-12)27-15-7-4-13(5-8-15)21-19(25)22-14-6-9-17(26-2)16(20)11-14/h3-11H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDGPCXOBIQBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves the reaction of 3-chloro-4-methoxyaniline with 4-[(6-methylpyridazin-3-yl)oxy]phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions include nitro derivatives, halogenated compounds, and reduced amines.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4g)

  • Structural Differences: Replaces the pyridazine-ether group with an azetidinone (4-membered lactam) ring. Substitutes 4-methylphenyl for 4-methoxyphenyl.
  • Synthesis : Prepared via reaction of isocyanate with a precursor (87% yield), similar to urea-forming methodologies applicable to the target compound .

1-Methylethyl (3-Chloro-4-methoxyphenyl)carbamate (Chlorpropham Analog)

  • Structural Differences :
    • Carbamate (-OCONH-) backbone instead of urea (-NHCONH-).
    • Lacks the pyridazine-ether group.
  • Applications : Used as a pesticide (chlorpropham), highlighting the role of chloro-methoxyphenyl groups in agrochemical activity .
  • Implications : The urea moiety in the target compound may enhance hydrogen-bonding interactions compared to carbamates, favoring pharmaceutical over pesticidal use.

1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea

  • Structural Differences: Replaces 3-chloro-4-methoxyphenyl with 4-chloro-3-(trifluoromethyl)phenyl. Substitutes dihydropyridinone for pyridazine.
  • Exact Mass : 423.0328 (shared with other metabolites), suggesting comparable analytical profiles in mass spectrometry .
  • Implications : The trifluoromethyl group increases lipophilicity, whereas the methoxy group in the target compound may improve solubility.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Applications/Properties
Target Compound Urea R1: 3-chloro-4-methoxyphenyl; R2: 4-(6-methylpyridazin-3-yloxy)phenyl ~423 (estimated) Potential kinase inhibitor
Compound 4g Urea R1: 3-chloro-4-methylphenyl; R2: Azetidinone-fluorophenyl-methoxyphenyl ~520 (estimated) Antiproliferative agent
1-Methylethyl (3-Chloro-4-methoxyphenyl)carbamate Carbamate R1: 3-chloro-4-methoxyphenyl; R2: Isopropyl ~229 Pesticide (herbicide)
1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea Urea R1: 4-chloro-3-CF3-phenyl; R2: Dihydropyridinone-phenyl 423.0328 (exact) Metabolite with undefined activity

Research Findings and Implications

  • Synthetic Efficiency : Urea derivatives like the target compound and 4g are synthesized with high yields (~87%) using isocyanate chemistry, suggesting scalable production .
  • Biological Activity: The pyridazine group’s planar structure may enhance π-π interactions in kinase binding pockets compared to azetidinone or carbamate analogs .
  • Agrochemical vs. Pharmaceutical Use : Chlorpropham analogs demonstrate the agrochemical utility of chloro-methoxyphenyl groups, whereas ureas with heterocycles (e.g., pyridazine) are more likely to exhibit pharmaceutical activity .

Biological Activity

Overview

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a synthetic organic compound categorized under urea derivatives. Its structure features two aromatic rings and a urea functional group, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The compound's IUPAC name is 1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea . Its molecular formula is C19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3}, and it exhibits various chemical reactivity patterns, including oxidation and substitution reactions, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various pharmacological effects. The exact mechanism is context-dependent, varying from anticancer properties to antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been evaluated against various bacterial strains. In vitro tests revealed that it has a significant inhibitory effect on the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHuman breast cancer cells5.0
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
Reactant of Route 2
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3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

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